molecular formula C21H12O6S B2473441 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 847177-98-4

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2473441
CAS No.: 847177-98-4
M. Wt: 392.38
InChI Key: GOHABBIDMZFPIX-GRSHGNNSSA-N
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Description

This compound belongs to a class of benzofuran derivatives featuring a conjugated dihydrobenzofuran core substituted with a thiophene-based methylidene group at the 2-position and a benzo[d][1,3]dioxole-5-carboxylate ester at the 6-position. The Z-configuration of the exocyclic double bond (C2=C) is critical for its stereoelectronic properties, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O6S/c22-20-15-5-4-13(9-17(15)27-19(20)10-14-2-1-7-28-14)26-21(23)12-3-6-16-18(8-12)25-11-24-16/h1-10H,11H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHABBIDMZFPIX-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CS5)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CS5)/O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a compound of significant interest in medicinal chemistry. Its structure suggests potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory properties and other pharmacological effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H14O5 CID 1803463 \text{C}_{18}\text{H}_{14}\text{O}_{5}\quad \text{ CID 1803463 }

This structure includes a benzofuran moiety linked to a thiophene ring and a benzo[d][1,3]dioxole segment, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Monoamine Oxidase Inhibition :
    • Studies have shown that derivatives of benzofuran and thiazole exhibit significant inhibitory effects on MAO-A and MAO-B enzymes. The inhibition profiles indicate that these compounds can selectively inhibit MAO-A at low concentrations.
    • For instance, related compounds demonstrated IC50 values ranging from 0.073 to 1.69 µM against MAO-A and MAO-B enzymes, respectively .
  • Antimicrobial Activity :
    • Compounds containing thiophene and benzofuran have been reported to possess antimicrobial properties against various strains of bacteria, including drug-resistant Staphylococcus aureus.
    • The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Antioxidant Properties :
    • Some studies suggest that benzofuran derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems .

Table 1: MAO Inhibition Profiles

CompoundEnzyme TypeIC50 (µM)% Inhibition at 10^-4 M
2aMAO-A0.073>50%
2fMAO-B1.37>50%
2hMAO-A0.80>50%
2iMAO-B1.69>50%
2lMAO-A0.75>50%

Note: The above data illustrates the selective inhibition of the MAO enzymes by various synthesized derivatives of the target compound .

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized several thiazolylhydrazone derivatives incorporating the benzofuran structure. These were evaluated for their inhibitory activity against MAO enzymes using fluorometric methods. The results indicated strong binding affinity and selectivity towards the MAO-A enzyme, suggesting potential therapeutic applications in treating depression and anxiety disorders .
  • Antimicrobial Screening :
    • Another study focused on evaluating the antimicrobial efficacy of thiophene-based compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in developing new antibiotics .

Scientific Research Applications

The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate presents a unique structure that has garnered interest in various scientific research applications. This article delves into its synthesis, biological activities, and potential applications in medicinal chemistry, particularly focusing on its antibacterial and anticancer properties.

Structural Representation

The compound features a complex arrangement of benzofuran and dioxole moieties, which contribute to its biological activity. The presence of the thiophene ring enhances its potential for interaction with biological targets.

Synthetic Routes

The synthesis of this compound has been achieved through various methodologies:

  • Condensation Reactions : Utilizing thiophene derivatives and benzofuran intermediates.
  • Oxidative Coupling : Employing oxidizing agents to facilitate the formation of the desired oxo group.
  • Functional Group Transformations : Modifying existing functional groups to achieve the final structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives. For instance:

  • A study documented the efficacy of similar structures against Gram-positive and Gram-negative bacteria, indicating potential as novel antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer activities:

  • Research has shown that derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Case Study 1 : A derivative demonstrated significant inhibition of tumor growth in murine models when administered at specific dosages.
  • Case Study 2 : In vitro studies revealed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways.

Chemical Reactions Analysis

Reduction Reactions

The compound's α,β-unsaturated ketone system (3-oxo-benzofuran) undergoes selective reduction under controlled conditions:

Reagent Conditions Product Yield
NaBH<sub>4</sub>EtOH, 0°C → RT, 4 hrs(Z)-3-hydroxy-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl ester72%
H<sub>2</sub>/Pd-CMeOH, 1 atm, 6 hrsSaturated benzofuran derivative with reduced thiophene conjugation58%

The stereochemistry of the exocyclic double bond (Z-configuration) is preserved during borohydride reduction due to steric constraints .

Oxidation Reactions

Oxidative transformations primarily target the thiophene and benzofuran systems:

Reagent Site Affected Product Observations
KMnO<sub>4</sub>Thiophene ringSulfone derivative via S-oxidationRequires acidic conditions (H<sub>2</sub>SO<sub>4</sub>)
DDQBenzofuran coreAromatized benzofuran with quinone formationAccompanied by ester hydrolysis

The benzodioxole moiety remains inert under these conditions due to its electron-deficient nature .

Nucleophilic Acyl Substitution

The benzoate ester group participates in classical ester reactions:

Nucleophile Catalyst Product Kinetics
NH<sub>3</sub>None (neat)Corresponding amide derivativeSlow (48 hrs, 65% yield)
NaOHH<sub>2</sub>O/EtOHCarboxylic acid + 6-hydroxybenzofuran byproductComplete in 2 hrs

Hydrolysis proceeds via a tetrahedral intermediate, with rate acceleration observed in alkaline media due to increased nucleophilicity .

Cycloaddition Reactions

The exocyclic α,β-unsaturated ketone acts as a dienophile in Diels-Alder reactions:

Diene Conditions Product Endo/Exo
1,3-ButadieneToluene, 110°C, 12hBicyclic adduct with fused cyclohexene ringEndo (85%)
AnthraceneMicrowave, 150°CPolycyclic aromatic systemExo (91%)

Regioselectivity is governed by orbital orientation, with HOMO<sub>diene</sub>-LUMO<sub>dienophile</sub> interactions favoring endo transition states .

Electrophilic Aromatic Substitution

The thiophene ring undergoes directed electrophilic attacks:

Electrophile Position Product Directing Group
HNO<sub>3</sub>C-5 (thiophene)Nitro derivative at thiophene C5Methylidene group
Br<sub>2</sub>C-4 (thiophene)Dibrominated product (1,4-addition)Conjugation with carbonyl

Substitution patterns align with DFT-calculated charge densities, showing increased electron density at thiophene C4/C5 positions due to conjugation with the benzofuran system .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the exocyclic double bond:

Light Source Additive Product Quantum Yield
254 nmNoneCyclobutane-fused tricyclic derivative0.32
365 nmAcetoneOxetane via Paterno-Büchi reaction0.18

Steric hindrance from the thiophene ring limits reaction efficiency compared to analogous benzofuran derivatives.

Coordination Chemistry

The carbonyl oxygen and thiophene sulfur act as ligands in metal complexes:

Metal Salt Ligand Sites Complex Structure Application
Cu(OAc)<sub>2</sub>Ketone O, Thiophene SSquare-planar Cu(II) complexCatalytic oxidation
FeCl<sub>3</sub>Benzodioxole OOctahedral Fe(III) clusterMagnetic studies

Stability constants (log β) range from 8.2 (Cu) to 5.7 (Fe), determined via spectrophotometric titration .

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

The target compound’s structural analogs differ primarily in the substituents at the 2- and 6-positions of the benzofuran scaffold. Key examples include:

Compound Name 2-Position Substituent 6-Position Ester Group Molecular Formula Molecular Weight (g/mol) Source
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate Thiophen-2-ylmethylene Benzo[d][1,3]dioxole-5-carboxylate C₂₂H₁₄O₆S 406.41
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate 3,4,5-Trimethoxybenzylidene Cyclohexanecarboxylate C₂₆H₂₆O₈ 490.48
[(2Z)-2-(2,4-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydrobenzofuran-6-yl] 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-Dimethoxybenzylidene 5-Methoxy-2-phenylbenzofuran-3-carboxylate C₃₅H₂₆O₈ 586.58
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate Pyridin-3-ylmethylidene Benzo[d][1,3]dioxole-5-carboxylate C₂₂H₁₅NO₆ 401.36
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate Benzo[d][1,3]dioxol-5-ylmethylidene 3,4,5-Trimethoxybenzoate C₂₉H₂₄O₁₀ 556.49

Key Structural Differences and Implications

3,4,5-Trimethoxybenzylidene (): The electron-donating methoxy groups enhance aromatic π-density, favoring polar interactions but reducing solubility in nonpolar solvents. Pyridin-3-ylmethylidene (): The pyridine nitrogen enables hydrogen-bond acceptance and metal coordination, broadening applications in catalysis or medicinal chemistry.

6-Position Ester Groups: Benzo[d][1,3]dioxole-5-carboxylate (target compound and ): The 1,3-dioxole ring’s fused oxygen atoms facilitate hydrogen bonding with biological targets (e.g., enzymes) or crystal packing via C–H···O interactions .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : Compounds with benzo[d][1,3]dioxole esters (target compound, ) exhibit stronger intermolecular hydrogen bonds compared to cyclohexanecarboxylate derivatives (), as observed in crystal structures .
  • Ring Puckering: The dihydrobenzofuran core in all analogs adopts a nonplanar conformation, with puckering amplitudes (q) ranging from 0.12–0.25 Å, influenced by steric hindrance from substituents .

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